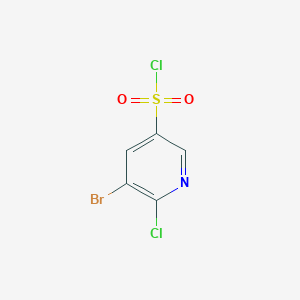

5-Bromo-6-chloropyridine-3-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-chloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURGMVYIESHZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383146 | |

| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216394-05-7 | |

| Record name | 5-Bromo-6-chloro-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 5-Bromo-6-chloropyridine-3-sulfonyl chloride Synthesis

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-6-chloropyridine-3-sulfonyl chloride

This compound (CAS No. 216394-05-7) is a highly functionalized heterocyclic compound of significant interest in modern synthetic chemistry.[1] Its strategic value lies in its role as a versatile intermediate for introducing the 5-bromo-6-chloropyridin-3-sulfonyl moiety into complex molecular architectures. This structural motif is pivotal in the development of novel agrochemicals and active pharmaceutical ingredients (APIs).[2] The compound's reactivity, governed by the sulfonyl chloride group and further functionalization potential at its halogenated positions, makes it a critical building block for medicinal chemists and process development scientists.

This guide provides a comprehensive overview of a robust and scalable synthesis route, grounded in established chemical principles. We will delve into the synthesis of the key amine precursor and its subsequent conversion to the target sulfonyl chloride via a modified Sandmeyer reaction, emphasizing the mechanistic rationale and process optimization insights that ensure reproducibility and safety.

Part 1: Retrosynthetic Strategy & Precursor Synthesis

A logical retrosynthetic analysis identifies 5-bromo-6-chloro-pyridin-3-amine as the immediate precursor. The sulfonyl chloride functional group can be reliably installed from an amino group via diazotization followed by a copper-catalyzed reaction with a sulfur dioxide source.[3]

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 5-Bromo-6-chloro-pyridin-3-amine

The synthesis of the key precursor, 5-bromo-6-chloro-pyridin-3-amine (CAS No. 130284-53-6), is a critical upstream process that dictates the overall efficiency.[4] While various routes are conceivable, a field-proven approach begins with commercially available 2-amino-5-bromopyridine. This multi-step process is designed for regiochemical control.

A well-documented pathway involves the following sequence:

-

Nitration: Introduction of a nitro group at the 3-position of 2-amino-5-bromopyridine.

-

Reduction: Conversion of the nitro group to an amine.

-

Deamination/Halogenation: Replacement of the 2-amino group with a chloro substituent.

This sequence ensures the correct placement of the substituents required for the final product. An analogous, well-documented procedure for creating 2,3-diamino-5-bromopyridine from 2-amino-5-bromopyridine highlights the feasibility of the initial nitration and reduction steps.[5] The final deamination and chlorination can be achieved via a Sandmeyer-type reaction on the 2-amino group.

Part 2: The Core Transformation: Modified Sandmeyer Chlorosulfonylation

The conversion of 5-bromo-6-chloro-pyridin-3-amine to the target sulfonyl chloride is achieved through a modified Sandmeyer reaction, a powerful method for transforming aromatic amines into a wide array of functional groups.[6] This process involves two main stages: the in situ formation of a diazonium salt and its subsequent copper-catalyzed reaction with a source of sulfur dioxide.

Mechanistic Deep Dive & Causality

The reaction proceeds via a radical-nucleophilic aromatic substitution pathway. Understanding the "why" behind each reagent is crucial for process control and troubleshooting.

-

Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The amine's nucleophilic nitrogen attacks the nitrosonium ion (NO⁺), leading to a cascade that culminates in the formation of an aryl diazonium salt (Ar-N₂⁺). This moiety is an excellent leaving group due to the immense stability of the dinitrogen (N₂) molecule that is released.[3]

-

Copper-Catalyzed Chlorosulfonylation: The diazonium salt is then introduced to a solution containing a sulfur dioxide source and a copper(I) catalyst (CuCl).

-

SO₂ Source: While gaseous SO₂ can be used, it is operationally challenging. A safer and more practical approach for lab and scale-up operations is to use thionyl chloride (SOCl₂) in an aqueous medium, which serves as a controlled source of SO₂.[6] An alternative, modern approach utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a solid, stable SO₂ surrogate.[7][8]

-

Catalyst Role: Copper(I) initiates a single-electron transfer (SET) to the diazonium salt. This reduces the diazonium species, causing the expulsion of N₂ gas and generating an aryl radical. This radical then reacts with SO₂, and subsequent reaction with a chloride source (from CuCl₂ formed in the catalytic cycle) yields the final aryl sulfonyl chloride and regenerates the Cu(I) catalyst.

-

Caption: Simplified mechanism of the modified Sandmeyer reaction.

Field-Proven Protocol: An Aqueous Process Approach

Traditional Sandmeyer reactions often use acetic acid, but an aqueous process offers significant advantages in safety, scalability, and product isolation.[6] The low solubility of the resulting aryl sulfonyl chloride in the aqueous acidic medium causes it to precipitate directly, protecting it from hydrolysis and simplifying isolation.[6]

Table 1: Reagent Roles and Quantities

| Reagent | Role | Typical Molar Eq. | Rationale |

| 5-Bromo-6-chloro-pyridin-3-amine | Starting Material | 1.0 | The key precursor providing the aromatic core. |

| Hydrochloric Acid (36%) | Acid Source | 6.0 - 12.0 | Forms the amine hydrochloride salt and generates HNO₂ from NaNO₂.[6] |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 1.05 - 1.1 | Reacts with HCl to form nitrous acid in situ. A slight excess ensures full conversion.[9] |

| Thionyl Chloride (SOCl₂) | SO₂ Source | ~2.0 | Hydrolyzes in the aqueous media to provide a steady supply of SO₂ for the reaction.[6] |

| Copper(I) Chloride (CuCl) | Catalyst | 0.05 - 0.1 | Facilitates the single-electron transfer to initiate the radical reaction.[10] |

| Water | Solvent | - | Enables precipitation of the insoluble product, enhancing yield and simplifying workup.[6] |

Experimental Protocol: Step-by-Step Synthesis

This protocol is adapted from established procedures for aryl sulfonyl chloride synthesis and should be performed by qualified personnel with appropriate safety precautions.[6]

1. Preparation of the SO₂/Catalyst Solution: a. To a jacketed reactor equipped with mechanical stirring and temperature control, add water (approx. 10 volumes relative to the amine). b. Cool the water to 0 °C. Cautiously add thionyl chloride (2.0 eq.) dropwise, maintaining the temperature between 0-7 °C. c. Once the addition is complete, add copper(I) chloride (0.1 eq.) to the solution. Maintain the temperature at 0 °C.

2. Diazotization of the Amine: a. In a separate vessel, add 5-bromo-6-chloro-pyridin-3-amine (1.0 eq.) to concentrated hydrochloric acid (approx. 7 volumes). Stir to form a slurry. b. Cool the amine slurry to -5 °C using an ice/acetone bath. c. Prepare a solution of sodium nitrite (1.1 eq.) in water (approx. 2 volumes). d. Add the sodium nitrite solution dropwise to the amine slurry over 45-60 minutes, ensuring the internal temperature is strictly maintained between -5 °C and 0 °C. e. After complete addition, stir the resulting diazonium salt slurry for an additional 15 minutes at -5 °C.

3. The Sandmeyer Reaction: a. Slowly add the cold diazonium salt slurry from Step 2 to the SO₂/catalyst solution from Step 1 over 90-120 minutes. b. Critically maintain the reaction temperature between -3 °C and 0 °C throughout the addition. A solid product will begin to precipitate. c. After the addition is complete, continue to agitate the reaction mixture at 0 °C for at least 75 minutes to ensure the reaction goes to completion.

4. Product Isolation and Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the filter cake thoroughly with cold water (3 x 5 volumes) to remove residual acids and salts. c. Dry the product under vacuum at a temperature below 35 °C to yield this compound as a solid. The product is often of sufficient purity (>98%) for subsequent steps without further purification.[6]

Safety and Handling: A Self-Validating System

Trustworthiness in any protocol stems from its inherent safety and reproducibility.

-

Hazardous Reagents: Thionyl chloride is corrosive and reacts violently with water; handle with extreme care in a well-ventilated fume hood. Aryl diazonium salts are potentially explosive, especially when isolated and dried. The in situ generation and immediate consumption in a continuous or semi-batch process is a critical safety feature of this protocol.[7]

-

Thermal Control: The diazotization and Sandmeyer reactions are exothermic. Strict temperature control is paramount to prevent runaway reactions and the decomposition of the unstable diazonium intermediate.

-

Off-Gassing: The reaction releases N₂, SO₂, and HCl gases. The reactor must be vented to a suitable scrubbing system.

Conclusion

The synthesis of this compound is a multi-step process culminating in a highly efficient and scalable modified Sandmeyer reaction. By leveraging an aqueous process, the synthesis becomes safer and more environmentally benign, with the added benefit of simplified product isolation. The key to success lies in the precise control of reaction parameters, particularly temperature, during the formation and reaction of the diazonium salt intermediate. This guide provides the fundamental principles and a practical, field-tested framework for researchers and drug development professionals to confidently produce this valuable synthetic building block.

References

-

Carey, J. S., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 954-958. [Link]

-

Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951-5955. [Link]

-

Malet-Sanz, L., et al. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9, 5861-5866. [Link]

-

Chemistry & Biology Interface. (2011). A Convenient Method for the Synthesis of 5,6-Disubstituted Pyridine-3-sulfonyl chloride. Chemistry & Biology Interface, 1(3), 360-364. [Link]

-

Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

-

ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 272-276. [Link]

- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

- Google Patents. (1995).

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Reagentia. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 2. This compound [myskinrecipes.com]

- 3. cbijournal.com [cbijournal.com]

- 4. 3-Amino-5-bromo-6-chloropyridine | [frontierspecialtychemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

physicochemical properties of 5-Bromo-6-chloropyridine-3-sulfonyl chloride

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-chloropyridine-3-sulfonyl chloride

Introduction

This compound is a pivotal heterocyclic intermediate compound, extensively utilized by researchers and drug development professionals. Its importance lies in its unique molecular architecture, featuring a pyridine ring substituted with bromine, chlorine, and a highly reactive sulfonyl chloride functional group. This trifecta of functionalities makes it a versatile building block for introducing the 5-bromo-6-chloropyridin-3-sulfonyl moiety into more complex molecules. This guide offers a comprehensive exploration of its core physicochemical properties, reactivity, synthesis, and handling protocols, providing a crucial resource for its effective application in pharmaceutical and agrochemical research.

Core Physicochemical Characteristics

The utility of this compound in complex chemical syntheses is dictated by its distinct physical and chemical properties. These attributes influence its reactivity, storage requirements, and appropriate handling procedures.

Identity and Structure

-

Chemical Name: this compound

The structural arrangement, with its reactive sulfonyl chloride group and halogenated pyridine core, is fundamental to its role in medicinal and agricultural chemistry, particularly in the design of kinase inhibitors and fungicides.[4]

Quantitative Properties Summary

A summary of the key quantitative physicochemical data is presented below for quick reference.

| Property | Value | Source(s) |

| Appearance | Off-white to faint yellow solid | [3] |

| Purity | ≥95.0% | [2][3] |

| Boiling Point | 352.8 °C at 760 mmHg | [4] |

| Storage Conditions | 2-8°C, sealed, dry environment | [4] |

Reactivity Profile and Chemical Stability

The reactivity of this compound is dominated by the sulfonyl chloride group (-SO₂Cl). This functional group is highly susceptible to nucleophilic attack, making the compound an excellent reactant for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents.

The compound is moisture-sensitive.[5] The sulfonyl chloride group can readily hydrolyze upon contact with water, yielding the corresponding sulfonic acid. This reaction not only consumes the starting material but can also introduce impurities into the reaction mixture. Therefore, all handling and reactions should be conducted under anhydrous conditions.

Due to the presence of bromo and chloro substituents, this molecule is also a valuable substrate for various cross-coupling reactions, enabling selective functionalization and the assembly of complex molecular frameworks.[4]

Synthesis and Manufacturing Pathway

This compound is not a naturally occurring compound; it is synthesized in a laboratory or industrial setting. The primary route involves the chlorination of its carboxylic acid precursor, 5-Bromo-6-chloronicotinic acid.[6]

The choice of chlorinating agent is a critical factor that influences the reaction's efficiency and byproduct profile. Thionyl chloride (SOCl₂) is a commonly used and effective reagent for this transformation.[6] The reaction is often facilitated by a catalytic amount of N,N-dimethylformamide (DMF).[7]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol outlines the laboratory-scale synthesis from the corresponding nicotinic acid.

-

To a solution of 5-Bromo-6-chloronicotinic acid (1.0 equivalent) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.5 - 2.0 equivalents) dropwise at 0 °C.[6]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.[6]

-

Allow the mixture to stir at room temperature until the reaction is complete, which can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound can often be used in subsequent steps without further purification.[6]

Analytical Characterization

To ensure the quality and purity of this compound for research and development, rigorous analytical testing is essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing purity and confirming the structural integrity of the compound.[6][7]

Protocol: Purity Determination by HPLC

-

Preparation of Standard: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Preparation of Sample: Prepare a sample solution of the synthesized product at approximately the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject both the standard and sample solutions. Compare the retention time of the major peak in the sample to that of the standard to confirm identity. Calculate the purity of the sample based on the area percentage of the main peak relative to all other peaks in the chromatogram.

Safety, Handling, and Storage

Due to its reactive and hazardous nature, strict safety protocols must be followed when handling this compound. The safety data for the closely related 5-Bromopyridine-3-sulfonyl chloride indicates that it is a corrosive material that reacts violently with water.[5] Similar precautions are warranted for the title compound.

-

Hazard Statements: The precursor, 5-bromo-6-chloronicotinic acid, is known to cause skin irritation (H315) and serious eye irritation (H319).[8]

-

Precautionary Measures:

-

Handling: Always handle in a well-ventilated area, preferably within a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][9] Avoid breathing dust or vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] The recommended storage temperature is between 2-8°C.[4] Keep away from moisture and incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines.[5]

-

Conclusion

This compound stands out as a highly valuable and reactive intermediate in modern chemical synthesis. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an indispensable tool for developing novel pharmaceuticals and agrochemicals. A thorough understanding of its characteristics, synthesis, and handling requirements, as detailed in this guide, is paramount for any scientist aiming to leverage its full potential while ensuring laboratory safety and experimental success.

References

-

Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved from [Link]

-

Chemsrc. (2025). CAS#:216394-05-7 | this compound. Retrieved from [Link]

-

PubChem. (2025). 5-Bromo-6-chloropyridine-3-carboxylic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 5-Bromo-6-chloronicotinic Acid CAS 29241-62-1. Retrieved from [Link]

-

IndiaMART. (n.d.). Api Intermediate - 2-Amino- 5-Bromo-3-NitroPyridine (6945-68-2) Trader. Retrieved from [Link]

-

ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

Sources

- 1. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 2. CAS#:216394-05-7 | this compound | Chemsrc [chemsrc.com]

- 3. 5-Bromo-6-chloropyridine-3-sulphonyl chloride | CymitQuimica [cymitquimica.com]

- 4. This compound [myskinrecipes.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [amp.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Bromo-6-chloropyridine-3-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-6-chloropyridine-3-sulfonyl chloride, identified by the CAS number 216394-05-7 , is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and agrochemical research.[1][2][3] Its strategic substitution pattern, featuring a reactive sulfonyl chloride group and two distinct halogen atoms on the pyridine ring, renders it a valuable intermediate for the synthesis of complex molecular architectures. The sulfonyl chloride moiety serves as a key functional handle for the formation of sulfonamides, a prominent class of compounds with a broad spectrum of biological activities. Concurrently, the bromo and chloro substituents offer orthogonal sites for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery and lead optimization.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed examination of its synthesis, its characteristic reactivity, and its applications as a pivotal building block in the development of novel therapeutic agents and agrochemicals.

Chemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis. The key identifying information and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 216394-05-7 | [1][2][3] |

| Molecular Formula | C₅H₂BrCl₂NO₂S | [1][4] |

| Molecular Weight | 290.95 g/mol | [1][4] |

| Appearance | Off-white to faint yellow solid | [4] |

| Boiling Point | 352.8 °C at 760 mmHg (Predicted) | [1] |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is not widely detailed in readily accessible literature, suggesting its status as a specialized reagent. However, based on established methodologies for the preparation of analogous pyridine sulfonyl chlorides, a robust two-step synthetic sequence can be proposed. This pathway commences with the synthesis of the key precursor, 5-bromo-6-chloro-3-aminopyridine, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride functionality.

Part 1: Synthesis of the Precursor, 5-Bromo-6-chloro-3-aminopyridine

A plausible and efficient route to 5-bromo-6-chloro-3-aminopyridine involves the selective halogenation and subsequent amination of a suitable pyridine precursor. While a direct, one-pot synthesis is not readily found, a multi-step approach starting from 3-aminopyridine is a logical strategy.

Experimental Protocol: Synthesis of 5-Bromo-6-chloro-3-aminopyridine

This protocol is a proposed synthetic route based on analogous reactions and may require optimization.

Step 1a: Bromination of 3-Aminopyridine

The initial step involves the bromination of 3-aminopyridine. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

-

Dissolve 3-aminopyridine in a suitable solvent, such as acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified period.

-

Neutralize the reaction mixture and extract the product, 3-amino-5-bromopyridine.

Step 1b: Chlorination of 3-Amino-5-bromopyridine

The subsequent chlorination at the 6-position can be achieved through various methods, including the use of a chlorinating agent like N-chlorosuccinimide (NCS).

-

Dissolve 3-amino-5-bromopyridine in an appropriate solvent (e.g., dichloromethane).

-

Add N-chlorosuccinimide portion-wise at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Work up the reaction mixture to isolate the crude 5-bromo-6-chloro-3-aminopyridine.

-

Purify the product by column chromatography or recrystallization.

Part 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including a sulfonyl chloride. This transformation proceeds via a diazonium salt intermediate.

Experimental Protocol: Synthesis of this compound

-

Diazotization:

-

Suspend 5-bromo-6-chloro-3-aminopyridine in an aqueous acidic solution (e.g., hydrochloric acid) and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(I) salt (e.g., cuprous chloride).

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution while maintaining vigorous stirring and low temperature.

-

The reaction will likely evolve nitrogen gas.

-

After the addition is complete, allow the reaction to stir for an extended period, gradually warming to room temperature.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into ice-water.

-

The product, this compound, should precipitate as a solid.

-

Collect the solid by filtration and wash with cold water.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

-

Caption: Proposed synthetic pathway for this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from the reactivity of its sulfonyl chloride group and the presence of two distinct halogen atoms.

Sulfonamide Formation

The sulfonyl chloride moiety is a potent electrophile that readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone in the synthesis of numerous pharmaceutical and agrochemical agents.[1] The general reaction is depicted below:

Caption: General reaction for the formation of sulfonamides.

This reactivity allows for the incorporation of the 5-bromo-6-chloropyridyl scaffold into a diverse array of molecules, enabling the exploration of structure-activity relationships in drug discovery programs.

Cross-Coupling Reactions

The presence of both a bromine and a chlorine atom on the pyridine ring provides opportunities for selective functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The differential reactivity of C-Br and C-Cl bonds under specific catalytic conditions allows for a stepwise and controlled elaboration of the pyridine core. This is particularly valuable for the late-stage functionalization of complex molecules, a key strategy in modern drug discovery.

Applications as a Bioactive Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The introduction of a sulfonamide group and halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Derivatives of this compound have been investigated for a range of biological activities, including their potential as:

-

Herbicides and Fungicides: The compound is used as an intermediate in the synthesis of agrochemicals.[1]

-

Kinase Inhibitors: The pyridine sulfonamide motif is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs.

-

Antimicrobial and Antiviral Agents: The diverse functionalities of this scaffold allow for the synthesis of compounds with potential antimicrobial and antiviral properties.

Safety and Handling

As with all reactive chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a moisture-sensitive compound and should be stored in a dry environment to prevent hydrolysis of the sulfonyl chloride group. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its trifunctional nature, comprising a reactive sulfonyl chloride and two distinct halogen atoms on a pyridine core, provides a powerful platform for the generation of diverse and complex molecules. The synthetic routes and reactivity patterns outlined in this guide are intended to provide researchers and scientists in the fields of drug discovery and agrochemical development with the foundational knowledge to effectively utilize this potent reagent in their research endeavors. As the demand for novel and effective therapeutic and agricultural agents continues to grow, the strategic application of such highly functionalized intermediates will undoubtedly play a crucial role in the innovation pipeline.

References

-

MySkinRecipes. This compound. Available at: [Link].

-

Reagentia. This compound (1 x 5 g). Available at: [Link].

-

Science. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link].

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link].

-

PubChem. 5-Bromo-6-chloropyridine-3-carboxylic acid. Available at: [Link].

-

Organic Syntheses. 2,3-Diaminopyridine. Available at: [Link].

- Google Patents. Synthesis method of pyridine-3-sulfonyl chloride.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link].

Sources

Spectral Analysis of 5-Bromo-6-chloropyridine-3-sulfonyl chloride: A Technical Guide for Researchers

Introduction

5-Bromo-6-chloropyridine-3-sulfonyl chloride is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug development. Its rigid pyridine core, adorned with highly electronegative bromine, chlorine, and a sulfonyl chloride moiety, presents a unique scaffold for the synthesis of novel therapeutic agents. The sulfonyl chloride group, in particular, is a versatile functional handle for the introduction of various substituents, enabling the exploration of structure-activity relationships.

This technical guide provides an in-depth analysis of the expected spectral characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While direct, publicly available spectra for this specific compound are scarce, this guide will leverage established principles of spectroscopy and data from structurally analogous compounds to provide a robust predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques necessary to identify and characterize this and similar molecules.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the pyridine ring and the disposition of its substituents.

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the anisotropic effects of the pyridine ring and the electronic effects of the substituents. The highly electronegative chlorine, bromine, and sulfonyl chloride groups will deshield the ring protons, causing them to resonate at a lower field (higher ppm).

-

H-2 and H-4 Protons: The protons at positions 2 and 4 of the pyridine ring are expected to appear as distinct signals. Due to the strong electron-withdrawing nature of the adjacent sulfonyl chloride group at position 3, the proton at position 2 (H-2) and the proton at position 4 (H-4) will be significantly deshielded. We can predict their approximate chemical shifts based on data for similar substituted pyridines. For instance, in pyridine-3-sulfonyl chloride, the proton at C2 appears around 9.0 ppm. The presence of additional halogens in our target molecule will likely shift these protons even further downfield.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | 9.1 - 9.3 |

| H-4 | 8.8 - 9.0 |

Causality Behind Predictions: The predicted downfield shifts are a direct consequence of the inductive electron withdrawal by the chlorine, bromine, and sulfonyl chloride substituents. This withdrawal of electron density decreases the shielding of the protons, causing them to resonate at higher frequencies.

The ¹³C NMR spectrum will provide a more detailed picture of the carbon skeleton. The spectrum is expected to show five distinct signals for the five carbons of the pyridine ring. The chemical shifts will be influenced by the nature and position of the substituents.

-

Carbon Chemical Shifts: The carbons directly attached to the electronegative substituents (C-3, C-5, and C-6) will be significantly influenced. The carbon bearing the sulfonyl chloride group (C-3) is expected to be deshielded. Similarly, the carbons attached to bromine (C-5) and chlorine (C-6) will also experience downfield shifts, though the effect of halogens on carbon chemical shifts can be more complex than on proton shifts. The chemical shifts of substituted pyridines can be estimated using additivity rules, though these are approximations.[1][2]

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 155 - 160 |

Causality Behind Predictions: The predicted chemical shifts are based on the known effects of chloro, bromo, and sulfonyl chloride groups on the chemical shifts of aromatic carbons. The carbon atoms directly bonded to these electron-withdrawing groups are generally deshielded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization (EI) mass spectrometry of this compound is expected to produce a distinct molecular ion peak. Due to the presence of chlorine and bromine, this peak will be accompanied by characteristic isotopic peaks. The fragmentation pattern will likely involve the loss of the sulfonyl chloride group and subsequent fragmentation of the pyridine ring.

-

Molecular Ion (M+): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₅H₂BrCl₂NO₂S). The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex and characteristic isotopic pattern for the molecular ion.

-

Key Fragments:

-

[M - SO₂Cl]+: Loss of the sulfonyl chloride radical is a common fragmentation pathway for sulfonyl chlorides.

-

[M - Cl]+: Loss of a chlorine radical.

-

[M - Br]+: Loss of a bromine radical.

-

Further fragmentation of the pyridine ring would lead to smaller charged species.

-

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| [M]+ | 291 (with characteristic isotopic pattern) |

| [M - SO₂Cl]+ | 192 |

| [M - Cl]+ | 256 |

| [M - Br]+ | 212 |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for this compound.

NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is often a good first choice for this type of compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be:

-

Pulse sequence: zg30

-

Number of scans: 16-32

-

Acquisition time: ~4 seconds

-

Relaxation delay: 2 seconds

-

Spectral width: 16 ppm (centered around 6 ppm)

-

-

-

¹³C NMR Spectroscopy:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C) would be:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more, depending on sample concentration

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

Spectral width: 200-250 ppm (centered around 100 ppm)

-

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3]

-

Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

-

GC-MS Analysis (for volatile compounds):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Typical GC-MS parameters:

-

Injector temperature: 250 °C

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C).

-

Ionization mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass range: m/z 50-500.

-

-

-

Direct Infusion ESI-MS (for less volatile compounds):

-

If the compound is not sufficiently volatile for GC-MS, Electrospray Ionization (ESI) can be used.

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes.

-

Visualizations

Caption: Molecular structure of this compound.

Caption: A typical workflow for NMR data acquisition and analysis.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural elucidation of novel compounds such as this compound is fundamental to the advancement of drug discovery and development. This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this molecule. By understanding the expected NMR and MS data, and by following robust experimental protocols, researchers can confidently identify and characterize this and other related compounds. The interplay of substituent effects on the pyridine ring makes for a rich spectroscopic challenge, and a thorough analysis using the techniques described herein is essential for unambiguous structure determination.

References

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

-

Adamczeski, M., Quijano, E., & Gani, D. (1990). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 25(1), 2. [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]

-

Li, W., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(10), 2549. [Link]

-

Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Scribd. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]

-

Canadian Journal of Chemistry. (1970). Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

-

ChemRxiv. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

NIST WebBook. (n.d.). Methanesulfonyl chloride. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

-

Royal Society of Chemistry. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

-

ACS Publications. (1965). Proton magnetic resonance spectra of several 2-substituted pyridines. [Link]

-

PubChem. (n.d.). 5-Bromo-6-chloropyridine-3-carboxylic acid. [Link]

-

ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

- Google Patents. (n.d.).

Sources

An In-Depth Technical Guide to the Molecular Structure of 5-Bromo-6-chloropyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

5-Bromo-6-chloropyridine-3-sulfonyl chloride is a trifunctionalized pyridine derivative with the molecular formula C₅H₂BrCl₂NO₂S and a molecular weight of 290.95 g/mol .[1][2] The core of the molecule is a pyridine ring, substituted with a bromine atom at the 5-position, a chlorine atom at the 6-position, and a sulfonyl chloride group at the 3-position.

Key Structural Features:

-

Pyridyl Core: The aromatic pyridine ring provides a rigid scaffold and influences the electronic properties of the substituents.

-

Halogen Substituents: The presence of both bromine and chlorine atoms offers multiple sites for further functionalization, particularly through cross-coupling reactions.[3]

-

Sulfonyl Chloride Group: This highly reactive functional group is a key feature for synthetic applications, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[2]

Physicochemical Properties Summary:

| Property | Value | Source |

| CAS Number | 216394-05-7 | [1] |

| Molecular Formula | C₅H₂BrCl₂NO₂S | [1] |

| Molecular Weight | 290.95 g/mol | [1] |

| Appearance | Off-white to faint yellow solid | [1] |

A diagram illustrating the molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Synthesis and Reactivity

A general and widely applicable method for the preparation of aryl sulfonyl chlorides involves the diazotization of an arylamine, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst (the Sandmeyer reaction). An aqueous process for the formation of a similar compound, 2-chloropyridine-3-sulfonyl chloride, has been reported and could likely be adapted.[4]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

The high reactivity of the sulfonyl chloride group makes this compound a versatile intermediate. It is expected to readily undergo nucleophilic substitution at the sulfur atom with a variety of nucleophiles, including:

-

Amines: to form sulfonamides.

-

Alcohols and Phenols: to form sulfonate esters.

-

Water: leading to hydrolysis to the corresponding sulfonic acid.

These reactions are fundamental to its application in the synthesis of more complex molecules with potential biological activity.[2]

Precursor: 5-Bromo-6-chloronicotinic Acid

The direct precursor to the corresponding sulfonic acid, and subsequently the sulfonyl chloride, is often the carboxylic acid derivative, 5-bromo-6-chloronicotinic acid.

Synthesis of 5-Bromo-6-chloronicotinic Acid:

A common laboratory preparation involves the treatment of 5-bromo-6-hydroxynicotinic acid with a chlorinating agent. A detailed protocol is as follows:

Experimental Protocol:

-

To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (POCl₃, excess).

-

Heat the mixture to reflux and maintain for 3 hours.

-

After completion, carefully pour the reaction mixture into ice water with continuous stirring for 2 hours.

-

Collect the precipitated solid by filtration.

-

Dissolve the solid in ethyl acetate and dry over anhydrous sodium sulfate.

-

Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield 5-bromo-6-chloronicotinic acid.[5]

¹H NMR Data for 5-Bromo-6-chloronicotinic Acid (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.53 | d | 2.02 | H-4 |

| 8.85 | d | 2.02 | H-2 |

| 13.57 | s | - | -COOH |

(Source: ChemicalBook, 2025)[5]

Analytical Characterization (Predicted)

While experimental spectra for this compound are not available, predictions can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfonyl chloride, chloro, and bromo substituents.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum would display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon attached to the sulfonyl chloride group would likely appear at the lowest field.

Mass Spectrometry (Predicted):

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 290.95 g/mol . Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and fragment ions. Common fragmentation pathways would likely involve the loss of the sulfonyl chloride group (SO₂Cl), chlorine, and bromine atoms.

Applications in Drug Discovery and Agrochemical Research

This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules. The sulfonyl chloride moiety is a key functional group for the introduction of the substituted pyridyl scaffold into target structures.

This compound and its derivatives are of significant interest in:

-

Pharmaceutical Research: As intermediates in the synthesis of kinase inhibitors and other therapeutic agents. The pyridine scaffold is a common feature in many approved drugs.

-

Agrochemical Development: In the creation of novel herbicides and fungicides.[2][3] The reactivity of the sulfonyl chloride allows for the facile generation of libraries of compounds for biological screening.

The presence of two distinct halogen atoms allows for selective and sequential functionalization using various cross-coupling methodologies, further enhancing its utility in combinatorial chemistry and the generation of molecular diversity.[3]

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a synthetic intermediate. While a comprehensive experimental characterization is not publicly available, this guide has provided an in-depth overview of its molecular structure, predicted properties, and likely synthetic routes based on established chemical principles and data from closely related compounds. The strategic placement of bromo, chloro, and sulfonyl chloride functional groups makes it a valuable tool for medicinal chemists and researchers in the life sciences for the construction of complex and potentially bioactive molecules. Further research to fully characterize this compound would be of great benefit to the scientific community.

References

Sources

Synthesis of Pyridine-Sulfonyl Chlorides: Establishing the Foundation

An In-Depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group on a Pyridine Ring

For researchers, scientists, and drug development professionals, pyridine-sulfonyl chlorides represent a class of exceptionally versatile chemical intermediates. Their unique structure, which marries the highly electrophilic sulfonyl chloride moiety with the electron-deficient pyridine ring, makes them powerful building blocks in the synthesis of complex molecules.[1] This guide provides an in-depth exploration of the synthesis, stability, and characteristic reactivity of these reagents, offering field-proven insights into their application in modern organic chemistry, particularly within pharmaceutical and materials science contexts.[2][3][4]

The synthetic route to a pyridine-sulfonyl chloride is a critical first step that dictates purity, yield, and scalability. The choice of method often depends on the desired isomer (2-, 3-, or 4-substituted) and the availability of starting materials.

Common Synthetic Pathways

Several robust methods have been established for the synthesis of pyridine-sulfonyl chlorides:

-

From Aminopyridines (Sandmeyer-type Reaction): This is a widely employed and often high-yielding method. It involves the diazotization of a corresponding aminopyridine using reagents like sodium nitrite in an acidic medium, followed by a reaction with sulfur dioxide in the presence of a copper chloride catalyst.[5][6] This approach is valued for its relatively mild conditions and is considered a "green chemistry" alternative to methods using harsher reagents.[6]

-

From Pyridine-sulfonic Acids: A traditional and straightforward approach involves the direct chlorination of a pyridine-sulfonic acid.[7] Common chlorinating agents for this transformation include phosphorus pentachloride (PCl₅) often in conjunction with phosphorus oxychloride (POCl₃).[5] While effective, this method can involve harsh conditions and the handling of corrosive reagents.

-

From Pyridyl Disulfides or Sulfinates: The pyridine-2-sulfonyl chloride isomer, known for its instability, is often generated in situ.[8][9] A common precursor is 2,2'-dipyridyl disulfide, which can be treated with chlorine to yield the desired sulfonyl chloride.[8][10] Alternatively, sodium pyridine-2-sulfinate can be reacted with N-chlorosuccinimide (NCS) to generate the sulfonyl chloride under mild conditions.[10]

Data Presentation: Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Isomer Suitability | Key Advantages | References |

| Sandmeyer-type | Aminopyridine | NaNO₂, HCl, SO₂, CuCl₂ | 2-, 3-, 4- | High yield, mild conditions, "green" aspects | [5][6][11] |

| Chlorination | Pyridine-sulfonic acid | PCl₅, POCl₃ | 3-, 4- | Direct, well-established | [5][12] |

| Halogenation | Dipyridyl disulfide | Cl₂ or Br₂ | 2- | Good for generating unstable isomer | [8][10] |

| Oxidation | Sodium pyridinesulfinate | N-Chlorosuccinimide (NCS) | 2- | Mild conditions, in situ generation | [10] |

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride via Diazotization

This protocol is adapted from established green chemistry methods for producing pyridine-3-sulfonyl chloride from 3-aminopyridine.[6][11][13]

Step 1: Preparation of the Diazonium Salt

-

In a reactor cooled to -10°C, add 74.39 kg of 36% hydrochloric acid.

-

Add 20 kg of 3-aminopyridine to the cooled acid. Maintain the temperature below -5°C.

-

Slowly add a pre-prepared aqueous solution of sodium nitrite (14.67 kg of NaNO₂ in 30 kg of water) dropwise. Critically, the reaction temperature must be maintained at or below 5°C throughout the addition.

-

After the addition is complete, the resulting diazonium salt solution is kept at 5°C and used immediately in the next step.

Step 2: Sulfonylation Reaction

-

In a separate, larger reactor, add 300-500 kg of water and cool to between -10°C and 0°C.

-

Introduce sulfur dioxide gas (approx. 200 kg) or add thionyl chloride dropwise (approx. 101-126 kg) while ensuring the temperature does not exceed 8°C.[6]

-

Once the addition is complete, add a catalytic amount of cuprous chloride (approx. 211 g).

-

Slowly add the diazonium salt solution from Step 1 to this reactor. The temperature during this addition should be carefully controlled at approximately -3°C to 0°C.

-

After the addition is complete, allow the reaction to stir overnight at 0-5°C.[5]

Step 3: Work-up and Isolation

-

Extract the reaction mixture with dichloromethane.

-

Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution, water, and finally, a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to remove the dichloromethane, yielding the final product, pyridine-3-sulfonyl chloride. A typical yield for this process is over 80%.[6]

Physicochemical Properties, Stability, and Handling

Pyridine-sulfonyl chlorides are reactive compounds that require careful handling. Their stability is heavily influenced by the position of the sulfonyl chloride group and environmental conditions.

-

Physical State: They are typically encountered as colorless to pale yellow or brown liquids or crystalline solids.[7][14]

-

Moisture Sensitivity: The most significant chemical property is their high reactivity towards water. They readily hydrolyze to form the corresponding pyridine-sulfonic acid and hydrochloric acid, rendering them inactive for sulfonylation reactions.[7][13][15] Therefore, all manipulations must be conducted under anhydrous conditions.

-

Isomer-Specific Stability: Pyridine-2-sulfonyl chloride is notably unstable and is often generated and used immediately in situ.[8][9] The 3- and 4- isomers are significantly more stable and can be isolated and stored, although they remain moisture-sensitive.

-

Safety Precautions: These compounds are corrosive and cause severe skin and eye burns.[13][14][16] Inhalation may cause respiratory irritation.[14][17] Handling should always occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

Data Presentation: Physical Properties of Pyridine-sulfonyl Chloride Isomers

| Property | Pyridine-2-sulfonyl Chloride | Pyridine-3-sulfonyl Chloride | Pyridine-4-sulfonyl Chloride |

| CAS Number | 66715-65-9[10] | 16133-25-8[5] | 134479-04-2 |

| Molecular Formula | C₅H₄ClNO₂S[10] | C₅H₄ClNO₂S[5] | C₅H₄ClNO₂S |

| Molecular Weight | 177.61 g/mol [10] | 177.61 g/mol [5] | 177.61 g/mol |

| Appearance | Yellow powder[10] | Clear pale yellow liquid[14] | Brown powder |

| Boiling Point | ~284 °C[9] | ≥ 284 °C[14] | 284 °C |

| Flash Point | 126 °C[9] | 125.7 °C[14] | 126 °C |

Core Reactivity and Mechanistic Overview

The reactivity of a pyridine-sulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom. The electron-withdrawing effect of the two oxygen atoms and the chlorine atom creates a significant partial positive charge on the sulfur, making it an excellent target for nucleophiles. The reaction proceeds via a classical nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.

Visualization: General Mechanism of Nucleophilic Substitution

Caption: Nucleophilic attack on the electrophilic sulfur center.

Key Reactions and Synthetic Applications

The electrophilic nature of pyridine-sulfonyl chlorides allows them to participate in a wide range of transformations, making them indispensable reagents.

A. Nucleophilic Substitution: The Workhorse Reaction

This is the most common and synthetically valuable reaction pathway.[1][3]

-

Formation of Sulfonamides: The reaction with primary or secondary amines to form sulfonamides is arguably the most important application, as the sulfonamide motif is prevalent in a vast number of pharmacologically active compounds.[1][18] This reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to quench the HCl byproduct.

-

Formation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters.[1][3] These esters are not only stable functional groups but can also serve as effective leaving groups in subsequent cross-coupling reactions.[18]

-

Reactions with Other Nucleophiles: Pyridine-sulfonyl chlorides react with a variety of other nucleophiles. For instance, reaction with hydrazine affords the corresponding sulfonyl hydrazide, while reaction with sodium azide yields a sulfonyl azide, both of which are useful intermediates for further chemical elaboration.[19]

Experimental Protocol: Synthesis of a Pyridinesulfonamide

This protocol describes a general procedure for the synthesis of an N-aryl-pyridinesulfonamide from a pyridine-2-sulfonyl chloride generated in situ.[10]

-

Generation of Sulfonyl Chloride: To a suspension of sodium 2-pyridinesulfinate (0.291 mmol) in dichloromethane (3 ml), add N-chlorosuccinimide (0.291 mmol). Stir the mixture for 1 hour at room temperature. The reaction mixture can be filtered through a short plug of Celite to remove solids.

-

Sulfonylation: To the crude sulfonyl chloride solution, add the desired amine (e.g., an aminophenyl derivative, 0.146 mmol, 0.5 eq) followed by pyridine (0.437 mmol, 3 eq) as a base and catalyst.

-

Reaction: Stir the mixture for 3 hours at ambient temperature. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with methanol. Concentrate the crude mixture and redissolve in a suitable solvent (e.g., methanol or ethyl acetate). The product can then be purified via standard methods such as reversed-phase HPLC or silica gel chromatography.

B. Reduction to Thiols

The sulfonyl chloride group can be reduced to the corresponding thiol. Reagents such as triphenylphosphine in toluene provide an efficient method for this transformation, yielding aryl thiols which are valuable synthetic intermediates.[20]

C. Precursors for Palladium-Catalyzed Cross-Coupling

While sulfonyl chlorides themselves are not typically used directly in cross-coupling, they are excellent precursors to pyridine sulfinates. These sulfinates are stable, easy-to-prepare nucleophilic partners for palladium-catalyzed Suzuki-type cross-coupling reactions with aryl and heteroaryl halides.[21] This two-step sequence provides a powerful method for forming carbon-carbon bonds and accessing complex biaryl structures.[18]

Visualization: Workflow for Pyridine C-C Bond Formation

Caption: Conversion of sulfonyl chloride to a sulfinate for cross-coupling.

Conclusion: A Strategic Tool for Molecular Innovation

Pyridine-sulfonyl chlorides are more than just reagents; they are strategic tools that empower chemists to construct complex molecular architectures with precision. Their high electrophilicity, coupled with predictable reactivity, allows for the efficient formation of sulfonamides, sulfonate esters, and other sulfur-containing linkages that are central to drug discovery and materials science.[1] Understanding the nuances of their synthesis, handling, and diverse reaction pathways is essential for any scientist looking to leverage these powerful intermediates to drive innovation. From their role in creating life-saving pharmaceuticals like Vonoprazan Fumarate to their application in advanced fluorochemicals, the utility of pyridine-sulfonyl chlorides continues to expand, solidifying their position as a cornerstone of modern organic synthesis.[2][4]

References

- Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applic

- pyridine-3-sulfonyl chloride synthesis. ChemicalBook.

- Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Eureka.

- 3-Pyridinesulfonyl Chloride Manufacturer & Supplier in China. Pipzine Chemicals.

- PYRIDINE-2-SULFONYL CHLORIDE synthesis. ChemicalBook.

- The Chemical Backbone: Pyridine-3-sulfonyl Chloride in API Synthesis and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD..

- Pyridine-3-sulfonyl chloride Safety D

- SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Taylor & Francis Online.

- PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9. ChemicalBook.

- PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9. ChemicalBook.

- The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Pyridine-4-sulfonyl Chloride CAS#: 134479-04-2. ChemicalBook.

- Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. Vertex AI Search.

- pyridine-3-sulfonyl chloride | 16133-25-8. ChemicalBook.

- Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. Benchchem.

- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH.

- Advancing Material Science with Pyridine-2-sulfonyl Chloride: A Fluorochemical Perspective. NINGBO INNO PHARMCHEM CO.,LTD..

- Pyridine-3-sulfonyl chloride | 16133-25-8. Biosynth.

- Method for detecting content of pyridine-3-sulfonyl chloride.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Pyridine-3-sulfonyl Chloride | 16133-25-8. Chemical Bull Pvt. Ltd..

- Reduction of Sulfonyl Chlorides. Organic Chemistry Portal.

- Pyridine-3-sulfonyl chloride production method.

- Pyridine-4-sulfonyl chloride hydrochloride. PubChem.

- Pyridine-2-sulfonyl Chloride. PubChem.

- 2-Allylsulfonyl Pyridines for Cross Coupling. Tokyo Chemical Industry Co., Ltd. (APAC).

- Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)2Sn(py)2.

- Synthesis method of pyridine-3-sulfonyl chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. 3-Pyridinesulfonyl Chloride Manufacturer & Supplier in China | High Purity | Applications, Properties, Safety Data [pipzine-chem.com]

- 8. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]

- 9. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]

- 10. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 12. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 13. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 16. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Pyridine-4-sulfonyl chloride hydrochloride | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 21. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 5-Bromo-6-chloropyridine-3-sulfonyl chloride

Abstract: This technical guide provides a comprehensive analysis of the electrophilic nature of 5-Bromo-6-chloropyridine-3-sulfonyl chloride, a highly functionalized heterocyclic building block. We will dissect the molecular architecture to explain the compound's pronounced reactivity, detail its reaction profiles with various nucleophiles, and provide a field-proven, validated experimental protocol for its application in sulfonamide synthesis. This document is intended for researchers, chemists, and drug development professionals who leverage advanced chemical intermediates to construct novel molecular entities in the pharmaceutical and agrochemical sectors.

Introduction: A Multifunctional Building Block

This compound is a specialized chemical intermediate of significant interest in medicinal and agrochemical research.[1] Its structure is characterized by a pyridine core, a highly reactive sulfonyl chloride group, and two distinct halogen substituents. This unique combination of features makes it a versatile tool for synthetic chemists. The pyridine scaffold is a privileged structure in drug discovery, and the presence of bromine and chlorine atoms offers opportunities for further molecular diversification through cross-coupling reactions.[2] The primary driver of its utility, however, is the pronounced electrophilicity of the sulfonyl chloride moiety, which allows for the efficient and reliable formation of sulfonamides and sulfonate esters—key functional groups in a vast array of bioactive molecules.

Molecular Architecture and Electronic Landscape

The exceptional reactivity of this compound is a direct consequence of its electronic structure. Several factors synergize to render the sulfur atom a potent electrophilic center.

-

The Sulfonyl Chloride Group (-SO₂Cl): This functional group is inherently a powerful electron-withdrawing group. The two oxygen atoms and the chlorine atom pull electron density away from the central sulfur atom via strong inductive effects, creating a significant partial positive charge (δ+) on the sulfur.

-

Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an overall electron-deficient aromatic system. This ring system further withdraws electron density from its substituents, including the sulfonyl chloride group.

-

Halogen Substituents (Br and Cl): Both the bromine and chlorine atoms are strongly electronegative and exert a powerful inductive electron-withdrawing effect (-I effect) on the pyridine ring. This effect further depletes the ring of electron density, amplifying the electron-poor environment around the sulfonyl chloride attachment point.

This convergence of electron-withdrawing forces makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles.

Sources

The Pharmacological Potential of 5-Bromo-6-chloropyridine-3-sulfonyl Chloride Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyridine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. This technical guide delves into the specific potential of derivatives originating from 5-Bromo-6-chloropyridine-3-sulfonyl chloride, a halogenated heterocyclic intermediate poised for the generation of novel therapeutic agents. We will explore the synthesis, biological evaluation, and mechanistic insights into the anticancer and anti-inflammatory applications of these compounds, providing a comprehensive resource for researchers and drug development professionals. This guide is built upon a foundation of peer-reviewed literature and patent filings, offering both established knowledge and forward-looking perspectives.

Introduction: The Strategic Importance of the Pyridine Sulfonamide Core

The sulfonamide functional group is a privileged motif in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] When incorporated into a pyridine ring, the resulting pyridine sulfonamide structure offers a unique combination of physicochemical properties, including improved water solubility and the capacity for specific target engagement through hydrogen bonding and other non-covalent interactions. The strategic placement of bromo and chloro substituents on the pyridine ring of this compound provides synthetic handles for further chemical modifications, allowing for the creation of diverse chemical libraries for biological screening.

Synthetic Pathways to Novel Derivatives

The primary route to a diverse range of derivatives from this compound is through the synthesis of its corresponding sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base.

General Synthesis of 5-Bromo-6-chloropyridine-3-sulfonamides

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.

Experimental Protocol: General Synthesis of N-substituted 5-Bromo-6-chloropyridine-3-sulfonamides

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a primary or secondary amine (1.1 eq) to the solution.

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 5-bromo-6-chloropyridine-3-sulfonamide.

Caption: General reaction scheme for the synthesis of N-substituted 5-bromo-6-chloropyridine-3-sulfonamides.

Anticancer Potential: Targeting Key Signaling Pathways